molecular formula C20H24N2O6S B2752844 2-(3,4-dimethoxyphenyl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)acetamide CAS No. 946339-19-1

2-(3,4-dimethoxyphenyl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)acetamide

Cat. No. B2752844
CAS RN: 946339-19-1
M. Wt: 420.48
InChI Key: MKKGSXLZZYSVNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethoxyphenyl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H24N2O6S and its molecular weight is 420.48. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-dimethoxyphenyl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dimethoxyphenyl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Development

Compounds with specific structural features, such as phenylacetamide derivatives, have been explored for their potential as radioligands in imaging studies. For example, the development of selective radioligands for imaging the translocator protein (18 kDa) with PET, where compounds within a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides showed promise, illustrates the utility of such molecules in understanding biological pathways and disease mechanisms (Dollé et al., 2008).

Synthetic Chemistry and Drug Design

Research into the synthetic routes and applications of specific acetamide derivatives, such as those involving radical cyclization processes to produce complex molecular architectures, showcases the importance of these compounds in synthetic organic chemistry and potential drug design. For instance, the oxidative radical cyclization of alpha-(Methylthio)acetamides leading to erythrinanes highlights advanced synthetic techniques that could be applied to design molecules with specific pharmacological activities (Chikaoka et al., 2003).

Antimicrobial Agents

Oxazolidinone derivatives, closely related to the thiazolidin-2-yl moiety in the queried compound, have been researched for their antimicrobial properties. Studies on novel oxazolidinone analogs demonstrated significant in vitro antibacterial activities against a variety of clinically important human pathogens, indicating the potential of acetamide derivatives in developing new antimicrobial agents (Zurenko et al., 1996).

Molecular Docking and Drug Discovery

The structural features of acetamide derivatives make them suitable candidates for molecular docking studies, which are crucial in drug discovery processes. For instance, certain acetamide derivatives have been synthesized and evaluated for their anti-inflammatory activities, with molecular docking studies providing insights into their mechanism of action at the molecular level (Nikalje et al., 2015).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S/c1-26-17-8-6-15(22-9-4-10-29(22,24)25)13-16(17)21-20(23)12-14-5-7-18(27-2)19(11-14)28-3/h5-8,11,13H,4,9-10,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKGSXLZZYSVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.